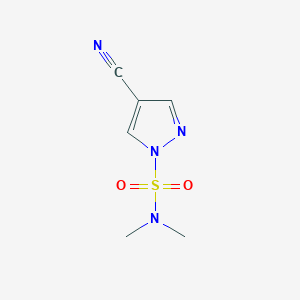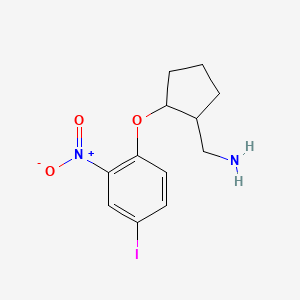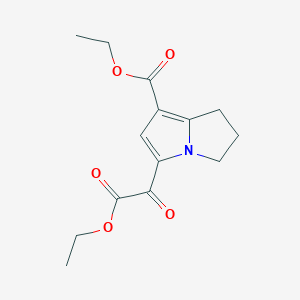![molecular formula C10H12N4 B13331621 1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331621.png)
1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that combines a pyrazole ring with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with a pyridine-containing reagent. One common method involves the use of 3-pyridinecarboxaldehyde and 4-aminopyrazole as starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which can reduce the pyrazole or pyridine rings to their respective dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.
Scientific Research Applications
1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to interact with biological targets.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases by binding to their active sites, leading to the suppression of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)pyrazole: This compound has a similar structure but with the pyridine ring attached at the 2-position of the pyrazole ring. It exhibits different reactivity and biological activity due to the positional isomerism.
1-(Pyridin-4-yl)pyrazole: Here, the pyridine ring is attached at the 4-position of the pyrazole ring. This structural variation can lead to differences in chemical properties and applications.
Pyrazolo[3,4-b]pyridines: These are fused ring systems that combine pyrazole and pyridine rings.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2-pyridin-3-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4/c11-10-7-13-14(8-10)5-3-9-2-1-4-12-6-9/h1-2,4,6-8H,3,5,11H2 |
InChI Key |
GQAXXSOMBBMYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide](/img/structure/B13331541.png)





![1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine](/img/structure/B13331575.png)

![tert-Butyl 7-(ethylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13331592.png)




![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrazin-2-yl)propanoicacid](/img/structure/B13331632.png)
